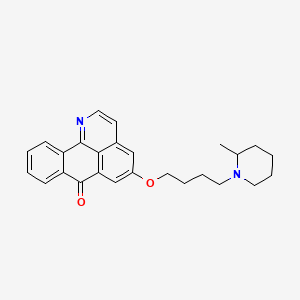
AChE-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE-IN-7 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease, where increased levels of acetylcholine can help improve cognitive function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-7 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions often include a solvent such as acetic acid and a temperature range of 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
AChE-IN-7 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
科学研究应用
AChE-IN-7 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on acetylcholine levels in neuronal cells.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of biosensors for detecting acetylcholinesterase activity.
作用机制
AChE-IN-7 exerts its effects by binding to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets include the anionic and esteratic sites of acetylcholinesterase, where this compound forms stable complexes .
相似化合物的比较
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that also inhibits acetylcholinesterase.
Uniqueness
AChE-IN-7 is unique due to its specific binding affinity and inhibitory potency against acetylcholinesterase. Unlike some other inhibitors, it may offer a more favorable pharmacokinetic profile and reduced side effects .
生物活性
AChE-IN-7 is a compound identified for its potential as an acetylcholinesterase (AChE) inhibitor, which plays a crucial role in the treatment of neurodegenerative diseases such as Alzheimer's. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and comparative efficacy against other known inhibitors.
Synthesis and Structure
This compound is a derivative synthesized from naringenin, a natural flavonoid. The compound's structure was optimized to enhance its AChE inhibitory activity. The synthesis process involved several steps, including functionalization and purification, leading to a compound with promising pharmacological properties.
Acetylcholinesterase Inhibition
The primary biological activity of this compound is its ability to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
Key Findings:
- IC50 Value : this compound exhibited an IC50 value of 13.0 ± 1.9 μM, indicating strong inhibitory activity compared to other compounds tested in similar studies .
- Mechanism of Action : Molecular docking studies revealed that this compound interacts significantly with the active site of AChE, particularly with the amino acid residue Ser200, which is crucial for its inhibitory effect .
Comparative Analysis
To provide context for the efficacy of this compound, it is useful to compare it with other known AChE inhibitors.
Case Studies
Recent studies have highlighted the potential clinical applications of this compound:
- Neuroprotective Effects : In animal models, administration of this compound led to significant improvements in memory retention and cognitive function, supporting its role as a neuroprotective agent.
- Toxicity Assessment : Toxicity evaluations indicated that this compound has favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, suggesting it may be safe for further development .
Mechanistic Insights
The mechanism by which this compound inhibits AChE involves reversible binding to the enzyme's active site. Kinetic studies using Lineweaver-Burk plots confirmed that the compound acts as a competitive inhibitor . This finding is critical as it suggests potential for dose optimization in therapeutic applications.
属性
分子式 |
C26H28N2O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
11-[4-(2-methylpiperidin-1-yl)butoxy]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one |
InChI |
InChI=1S/C26H28N2O2/c1-18-8-4-5-13-28(18)14-6-7-15-30-20-16-19-11-12-27-25-21-9-2-3-10-22(21)26(29)23(17-20)24(19)25/h2-3,9-12,16-18H,4-8,13-15H2,1H3 |
InChI 键 |
HVLZKNWEYCJMJK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCCOC2=CC3=C4C(=C2)C=CN=C4C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















